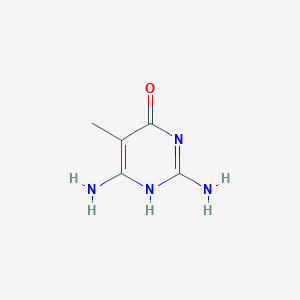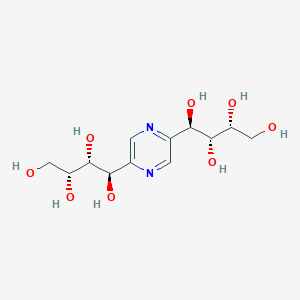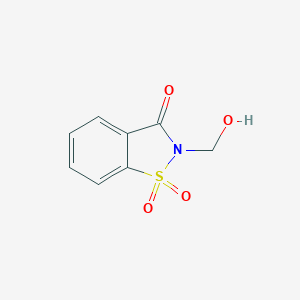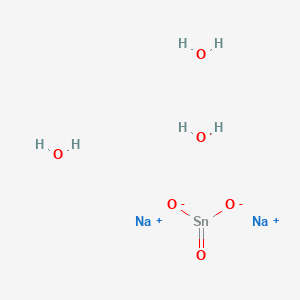
Disodium;oxygen(2-);tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Disodium;oxygen(2-);tungsten” is a compound with the molecular formula Na2O4W . It has a molecular weight of 293.81700 . This compound is also known by its common name "this compound" .
Synthesis Analysis
The synthesis of tungsten-based compounds, including “this compound”, involves complex processes. The introduction of oxygen vacancies can alter the physical and chemical properties of 2D tungsten (sub)oxide nanomaterials . The synthesis pathways of 2D tungsten (sub)oxides have been reported, and these materials have been used for various applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula Na2O4W . The average mass of this compound is 293.820 Da .
Chemical Reactions Analysis
Tungsten and its compounds, including “this compound”, exhibit complex chemical behavior. The oxygen vacancies induced in the parent (WO3) structures cause the re-adjustment of atomic arrangement to compensate for the oxygen deficiency . The degree of oxygen vacancies determines the range of WO3-x .
Physical And Chemical Properties Analysis
Tungsten-based compounds, including “this compound”, exhibit unique physical and chemical properties. The introduction of oxygen vacancies can further alter the physical and chemical properties of 2D tungsten (sub)oxide nanomaterials . The different stoichiometries and additional oxygen vacancies that appear in these materials, combined with their low thickness and high surface area, make them interesting candidates for various applications .
Mecanismo De Acción
Safety and Hazards
Propiedades
| 11120-01-7 | |
Fórmula molecular |
NaOW |
Peso molecular |
222.83 g/mol |
Nombre IUPAC |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/Na.O.W |
Clave InChI |
QOBFCGLLOGLAPM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
SMILES canónico |
O=[W].[Na] |
| 11140-64-0 | |
Números CAS relacionados |
13472-45-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)






